molecular formula C9H5ClN2O3 B15278068 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid

Cat. No.: B15278068
M. Wt: 224.60 g/mol
InChI Key: YUCOIXJWUZANEX-UHFFFAOYSA-N
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Description

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 2-amino or 2-thio derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

Scientific Research Applications

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • 2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine

Uniqueness

2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-8-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. Its fused ring structure also contributes to its stability and versatility in various applications.

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-4-oxopyrido[1,2-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C9H5ClN2O3/c10-6-4-8(13)12-2-1-5(9(14)15)3-7(12)11-6/h1-4H,(H,14,15)

InChI Key

YUCOIXJWUZANEX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=CC2=O)Cl)C=C1C(=O)O

Origin of Product

United States

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